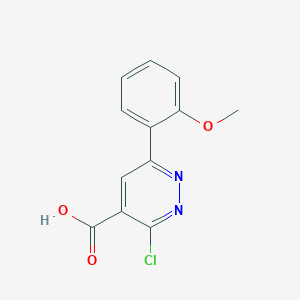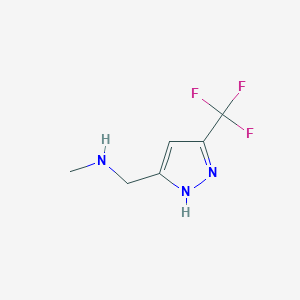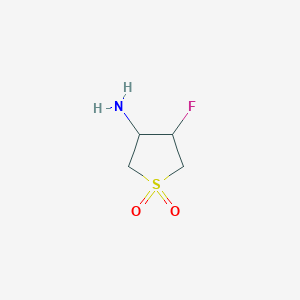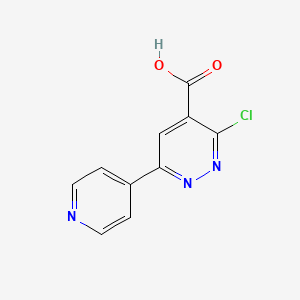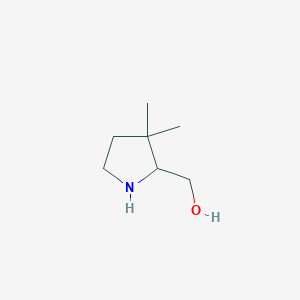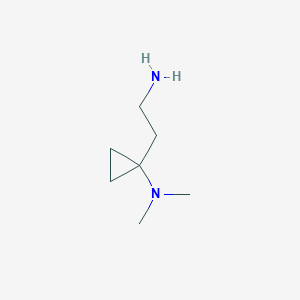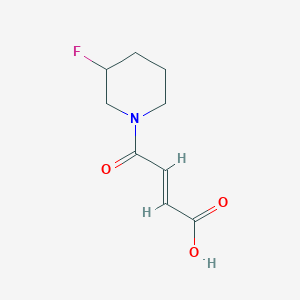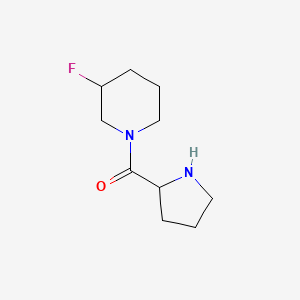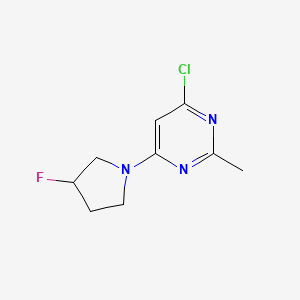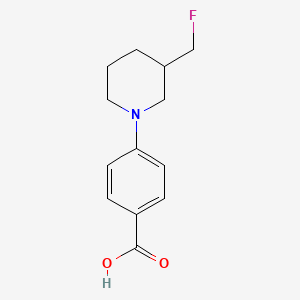
3-(氮杂环丁烷-3-基(2H-1,2,3-三唑-2-基)甲基)吡啶盐酸盐
描述
3-(Azetidin-3-yl(2H-1,2,3-triazol-2-yl)methyl)pyridine hydrochloride is a chemical compound with the molecular formula C11H14ClN5 It is a derivative of pyridine, featuring an azetidine ring and a triazole group, which are both heterocyclic structures
科学研究应用
Chemistry: In chemistry, 3-(azetidin-3-yl(2H-1,2,3-triazol-2-yl)methyl)pyridine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, 3-(azetidin-3-yl(2H-1,2,3-triazol-2-yl)methyl)pyridine hydrochloride can be used in the production of agrochemicals, dyes, and other chemical products.
作用机制
Azetidines
are a class of organic compounds with a four-membered heterocyclic ring structure. They are known to exhibit a wide range of biological activities and are used as building blocks in drug discovery .
Triazoles
, on the other hand, are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their versatile biological activities, including antibacterial, antifungal, and antiviral properties .
生化分析
Biochemical Properties
3-(azetidin-3-yl(2H-1,2,3-triazol-2-yl)methyl)pyridine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases and proteases, by binding to their active sites. The triazole ring in its structure is known to form strong hydrogen bonds and coordinate with metal ions, which can enhance its binding affinity to target proteins. Additionally, the azetidine ring provides a rigid scaffold that can influence the compound’s overall conformation and interaction with biomolecules .
Cellular Effects
The effects of 3-(azetidin-3-yl(2H-1,2,3-triazol-2-yl)methyl)pyridine hydrochloride on various cell types and cellular processes have been extensively studied. This compound has been found to modulate cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival. By inhibiting specific kinases, it can alter gene expression and affect cellular metabolism. For instance, it has been observed to reduce the expression of pro-inflammatory cytokines in immune cells, thereby exhibiting anti-inflammatory properties .
Molecular Mechanism
At the molecular level, 3-(azetidin-3-yl(2H-1,2,3-triazol-2-yl)methyl)pyridine hydrochloride exerts its effects through several mechanisms. It binds to the active sites of target enzymes, leading to their inhibition or activation. The triazole ring can coordinate with metal ions present in the enzyme’s active site, enhancing the binding affinity and specificity. Additionally, the compound can induce conformational changes in the target proteins, affecting their activity and stability. These interactions can result in the modulation of downstream signaling pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability and effects of 3-(azetidin-3-yl(2H-1,2,3-triazol-2-yl)methyl)pyridine hydrochloride over time have been investigated in laboratory settings. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions such as high temperatures or extreme pH. Long-term studies have shown that its effects on cellular function can persist for several hours to days, depending on the concentration and exposure duration. In vitro and in vivo studies have demonstrated that the compound can maintain its activity over time, although gradual degradation may occur .
Dosage Effects in Animal Models
The effects of 3-(azetidin-3-yl(2H-1,2,3-triazol-2-yl)methyl)pyridine hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anti-tumor activities, without significant toxicity. At higher doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its therapeutic effects .
Metabolic Pathways
3-(azetidin-3-yl(2H-1,2,3-triazol-2-yl)methyl)pyridine hydrochloride is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into several metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, determining its overall efficacy and safety profile .
Transport and Distribution
The transport and distribution of 3-(azetidin-3-yl(2H-1,2,3-triazol-2-yl)methyl)pyridine hydrochloride within cells and tissues are mediated by various transporters and binding proteins. It can be actively transported across cell membranes by specific transporters, such as ABC transporters, and can bind to plasma proteins, affecting its bioavailability and distribution. The compound’s localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of 3-(azetidin-3-yl(2H-1,2,3-triazol-2-yl)methyl)pyridine hydrochloride is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or lysosomes, through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy. For example, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization may influence cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions: . One common synthetic route includes the reaction of azetidine with 2H-1,2,3-triazole under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its hydrochloride form.
化学反应分析
Types of Reactions: 3-(Azetidin-3-yl(2H-1,2,3-triazol-2-yl)methyl)pyridine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can lead to the formation of different substituted pyridine derivatives.
相似化合物的比较
Imidazole derivatives: These compounds share structural similarities with 3-(azetidin-3-yl(2H-1,2,3-triazol-2-yl)methyl)pyridine hydrochloride and are also used in various chemical and biological applications.
Triazole derivatives: These compounds contain the triazole ring and are known for their antimicrobial properties.
属性
IUPAC Name |
3-[azetidin-3-yl(triazol-2-yl)methyl]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5.ClH/c1-2-9(6-12-3-1)11(10-7-13-8-10)16-14-4-5-15-16;/h1-6,10-11,13H,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOZTQVMFPKROQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(C2=CN=CC=C2)N3N=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[(Morpholin-4-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489297.png)
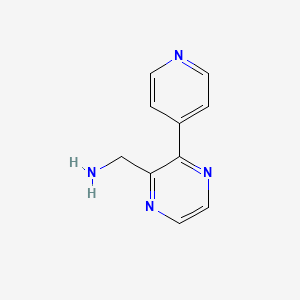
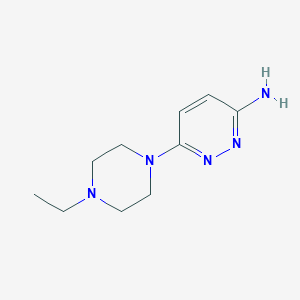
![1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1489300.png)
